molecular formula C12H16O3 B2892294 (3-Cyclobutyloxy-4-methoxyphenyl)methanol CAS No. 1780714-13-7

(3-Cyclobutyloxy-4-methoxyphenyl)methanol

Cat. No. B2892294
CAS RN: 1780714-13-7
M. Wt: 208.257
InChI Key: VPXIIDIJKJCVEU-UHFFFAOYSA-N
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Description

(3-Cyclobutyloxy-4-methoxyphenyl)methanol, also known as CBOMe, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that is used in scientific research for its potential therapeutic properties. CBOMe has gained attention in recent years due to its ability to interact with serotonin receptors, which are involved in regulating mood, cognition, and behavior.

Mechanism of Action

(3-Cyclobutyloxy-4-methoxyphenyl)methanol acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. It also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C. By interacting with these receptors, (3-Cyclobutyloxy-4-methoxyphenyl)methanol can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
(3-Cyclobutyloxy-4-methoxyphenyl)methanol has been found to produce a range of biochemical and physiological effects in animal models. It has been found to increase locomotor activity, induce hyperthermia, and produce changes in heart rate and blood pressure. (3-Cyclobutyloxy-4-methoxyphenyl)methanol has also been found to produce hallucinogenic effects such as altered perception, thought, and mood.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Cyclobutyloxy-4-methoxyphenyl)methanol in lab experiments is its ability to selectively target serotonin receptors, which are involved in regulating mood and behavior. (3-Cyclobutyloxy-4-methoxyphenyl)methanol has also been found to produce long-lasting effects, which can be useful for studying the neurobiological mechanisms underlying mental health disorders. However, one limitation of using (3-Cyclobutyloxy-4-methoxyphenyl)methanol in lab experiments is its potential for producing adverse effects such as hyperthermia and changes in heart rate and blood pressure.

Future Directions

There are several future directions for (3-Cyclobutyloxy-4-methoxyphenyl)methanol research. One area of interest is its potential use in treating mental health disorders such as depression and anxiety. (3-Cyclobutyloxy-4-methoxyphenyl)methanol has also been studied for its potential use in addiction treatment, and future research could explore its efficacy in reducing drug-seeking behavior in humans. Another area of interest is the development of safer and more selective compounds that target serotonin receptors, which could have potential therapeutic applications in treating a range of mental health disorders.

Synthesis Methods

(3-Cyclobutyloxy-4-methoxyphenyl)methanol can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with cyclobutanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reduced using sodium borohydride to yield (3-Cyclobutyloxy-4-methoxyphenyl)methanol.

Scientific Research Applications

(3-Cyclobutyloxy-4-methoxyphenyl)methanol has been studied for its potential therapeutic applications in treating various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to interact with serotonin receptors in the brain, which are involved in regulating mood and behavior. (3-Cyclobutyloxy-4-methoxyphenyl)methanol has also been studied for its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

(3-cyclobutyloxy-4-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-11-6-5-9(8-13)7-12(11)15-10-3-2-4-10/h5-7,10,13H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXIIDIJKJCVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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